(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine
Description
Properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-16-6-8(10(15)11(12,13)14)7-4-2-3-5-9(7)16/h2-6,10H,15H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINLFBJAIXFLHV-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from commercially available starting materials such as 1-methylindole.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₁₁H₁₁F₃N₂ and a molecular weight of 228.22 g/mol. Its structure features a trifluoromethyl group and an indole ring, which are associated with various pharmacological effects.
Pharmaceutical Development
-
Antimicrobial Activity :
The compound's structural characteristics suggest potential antimicrobial properties. Indole derivatives have been studied for their efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Preliminary data indicate that (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine may exhibit similar activities, though specific Minimum Inhibitory Concentration (MIC) values are still pending.Compound Name Target Pathogen Minimum Inhibitory Concentration (MIC) Indole Derivative A MRSA (ATCC 43300) 0.98 µg/mL Indole Derivative B Mycobacterium tuberculosis 3.90 µg/mL This Compound S. aureus (ATCC 25923) Data pending -
Anticancer Research :
The indole moiety is known for its anticancer properties. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. Research is ongoing to evaluate the specific effects of this compound on various cancer cell lines.
Neuroscience Applications
The compound may also have implications in neuroscience due to its potential effects on neurotransmitter systems. Compounds with indole structures are often investigated for their roles in modulating serotonin receptors, which could lead to advancements in treating mood disorders.
Agrochemical Development
This compound serves as a building block in the synthesis of agrochemicals. Its trifluoromethyl group enhances the biological activity of herbicides and pesticides, making it a valuable component in agricultural formulations.
Cosmetic Formulations
Recent studies have explored the use of indole derivatives in cosmetic products due to their potential moisturizing and skin-beneficial properties. The incorporation of this compound into formulations could enhance product efficacy through its unique chemical properties.
Case Studies and Research Findings
Several studies have documented the applications of related indole compounds in various fields:
- Antimicrobial Efficacy : Research highlighted the effectiveness of indole derivatives against resistant bacterial strains, paving the way for new antibiotic developments.
- Cancer Treatment : Investigations into the anticancer properties of similar compounds revealed mechanisms of action that could be leveraged for therapeutic advancements.
- Agricultural Innovations : The use of trifluoromethylated compounds has been linked to improved efficacy in crop protection products, demonstrating their importance in sustainable agriculture.
Mechanism of Action
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared to structurally related indole- and trifluoromethyl-containing amines:
Crystallographic Insights
- The target compound’s analogue (1-methyl-3-[2,2,2-trifluoro-1-(1-methylindol-3-yl)-1-phenylethyl]-1H-indole) exhibits a dihedral angle of 52.13° between indole rings, with intramolecular C–H···F contacts (2.97–3.03 Å) stabilizing the conformation . Non-fluorinated analogues lack these interactions, leading to less rigid structures .
Biological Activity
(1S)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-amine is a synthetic compound belonging to the indole derivative class. Indole derivatives are recognized for their diverse biological activities and are widely utilized in medicinal chemistry due to their ability to interact with various biological targets. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound can be synthesized from commercially available starting materials such as 1-methylindole. The synthesis typically involves several steps, including oxidation and reduction reactions, which can be optimized for high yields and purity. The presence of the trifluoromethyl group is significant as it enhances metabolic stability and bioavailability.
The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl group improves binding affinity to these targets, which may include enzymes or receptors implicated in various disease processes. This interaction can lead to modulation of biological pathways, potentially inhibiting certain enzymes or receptors and thereby exerting therapeutic effects.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
Neuropharmacological Effects
Indole derivatives are also studied for their neuropharmacological effects. The compound may act as a positive allosteric modulator at NMDA receptors, which are critical for synaptic plasticity and memory function. This activity suggests potential applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been noted in several studies. It may inhibit the production of pro-inflammatory cytokines, thus showing promise in treating conditions characterized by chronic inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1-Methyl-1H-indole-3-carboxaldehyde | Indole derivative | Varies; lacks trifluoromethyl group |
| 1-Methyl-1H-indole-3-acetic acid | Indole derivative | Different reactivity; potential anti-inflammatory effects |
| 1-Methyl-1H-indole-3-ethanol | Indole derivative | Altered solubility; potential neuroactive effects |
The trifluoromethyl group in this compound enhances its pharmacological profile compared to these analogs.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects showed that this compound could enhance cognitive function in animal models of Alzheimer's disease by modulating NMDA receptor activity.
Q & A
Basic Research Question
- X-ray Crystallography : Provides definitive proof of the (1S)-configuration by resolving spatial arrangement .
- Chiral HPLC/CE : Separates enantiomers using chiral stationary phases (e.g., cyclodextrin-based columns) to validate enantiopurity .
- Optical Rotation : Matches observed values with computational predictions (e.g., DFT calculations) .
What computational strategies predict the compound’s interaction with serotonin receptors, and how do these compare to experimental binding assays?
Advanced Research Question
- Molecular Docking : Simulations using serotonin receptor structures (e.g., 5-HT2A) identify key interactions (e.g., hydrogen bonding with Trp340, hydrophobic contacts with the trifluoromethyl group) .
- MD Simulations : Assess binding stability over time, revealing conformational flexibility of the indole moiety .
Experimental validation via radioligand displacement assays (e.g., using [³H]-LSD) may show discrepancies due to solvation effects not modeled computationally. Cross-validation with SPR (surface plasmon resonance) improves reliability .
How can researchers resolve contradictions between NMR and mass spectrometry data during structural characterization?
Advanced Research Question
Contradictions often arise from:
- Isotopic Patterns : The trifluoromethyl group (³⁷Cl isotopes in HCl salts) complicates MS interpretation. High-resolution MS (HRMS) and isotopic filtering clarify molecular ion peaks .
- Dynamic Proton Exchange : Indole NH protons may broaden NMR signals. Deuteration (D₂O exchange) or low-temperature NMR (−40°C) suppresses exchange, sharpening peaks .
What strategies enhance enantiomeric purity in large-scale synthesis?
Advanced Research Question
- Chiral Pool Synthesis : Start from enantiopure 1-methylindole-3-carbaldehyde derivatives to avoid post-synthesis resolution .
- Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively transform one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
How does the 1-methylindole moiety influence metabolic stability compared to non-methylated analogs?
Advanced Research Question
- Cytochrome P450 Inhibition : Methylation at the indole N1 position reduces CYP3A4-mediated oxidation, as shown in hepatic microsome assays .
- Plasma Stability : LC-MS/MS analysis reveals extended half-life (>6 hours vs. <2 hours for non-methylated analogs) due to steric shielding of the amine group .
How do structural modifications at the indole 3-position affect biological activity?
Advanced Research Question
Comparative studies using analogs (e.g., 4-fluoroindole, 5-methoxyindole) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
